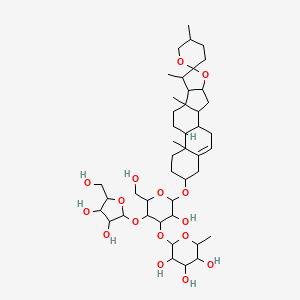

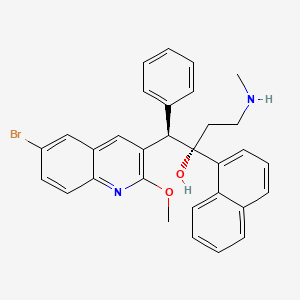

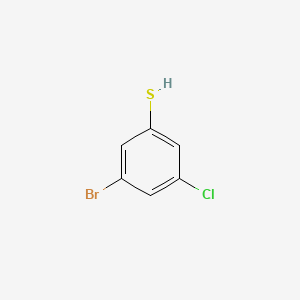

![molecular formula C23H28F2N6O5S B565875 (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1644461-85-7](/img/structure/B565875.png)

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C23H28F2N6O5S and its molecular weight is 538.571. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Identification and Characterization of Impurities

A study by Kumar et al. (2016) focused on identifying and characterizing impurities related to ticagrelor, a medication with a chemical structure closely related to the compound . The research utilized HPLC and LC-MS methods to detect impurities in ticagrelor laboratory batches. The study contributes to understanding the synthesis process and potential impurities that could arise, underscoring the importance of purity in pharmaceutical compounds (Kumar et al., 2016).

Metabolic Pathway Exploration

Research on the absorption, distribution, metabolism, and excretion (ADME) of ticagrelor, a drug structurally similar to the compound, provides insights into its pharmacokinetics. A study by Teng et al. (2010) explored ticagrelor's metabolism, revealing the formation of a major active metabolite via O-deethylation, which contributes to its pharmacological activity. This research highlights the compound's metabolic pathways and potential implications for its pharmacodynamics and therapeutic effectiveness (Teng et al., 2010).

Impurity Isolation and Structural Analysis

The isolation and structural analysis of unknown impurities from pharmaceutical compounds are crucial for ensuring drug safety and efficacy. The study by Kumar et al. (2016) not only identified but also isolated and fully characterized the chemical structures of new impurities using comprehensive analytical techniques. This research underscores the significance of detecting, isolating, and understanding impurities in drug development and quality control processes (Kumar et al., 2016).

Synthetic Process Development and Optimization

Another aspect of research focuses on the synthetic processes involved in creating pharmaceutical compounds. Studies on the synthesis of related compounds, such as voriconazole, a broad-spectrum antifungal agent, detail the optimization of synthetic routes, including diastereoselective reactions and salt resolution processes. These insights are critical for developing efficient, scalable, and cost-effective synthetic strategies for pharmaceuticals (Butters et al., 2001).

作用機序

Target of Action

Ticagrelor Sulfoxide, also known as CS-M2076, primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor found on the surface of platelets. It plays a crucial role in platelet aggregation, a key process in the formation of blood clots .

Mode of Action

Ticagrelor Sulfoxide acts as a P2Y12 receptor antagonist . It binds to the P2Y12 receptor in a reversible and noncompetitive manner, preventing the receptor’s activation by adenosine diphosphate (ADP) . This inhibition prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The action of Ticagrelor Sulfoxide affects several biochemical pathways. By inhibiting the P2Y12 receptor, it disrupts ADP-induced platelet aggregation . This action can suppress inflammation and enhance cardiovascular protection . Additionally, Ticagrelor Sulfoxide has been found to inhibit the NLRP3 inflammasome, which plays a critical role in the innate immune system . It also affects the TGF-β1/Smad3 and PI3K/AKT/mTOR pathways, which are involved in various cellular processes including cell growth, proliferation, and inflammation .

Pharmacokinetics

Ticagrelor Sulfoxide exhibits a bioavailability of 36% . It is extensively metabolized in the liver via the CYP3A4 enzyme, with approximately 27% of the dose excreted as the parent compound . The elimination half-life of Ticagrelor Sulfoxide is around 7 hours for the parent compound and 8.5 hours for the active metabolite AR-C124910XX .

Result of Action

The primary result of Ticagrelor Sulfoxide’s action is the prevention of platelet aggregation, which reduces the risk of thrombotic events such as myocardial infarction and stroke . This makes it particularly useful in the treatment of conditions like acute coronary syndrome or a history of myocardial infarction .

Action Environment

The action of Ticagrelor Sulfoxide can be influenced by various environmental factors. For instance, food status and body weight have been found to significantly influence the clearance of the drug . In the natural environment, Ticagrelor Sulfoxide is expected to partition into aquatic sediments and undergo significant degradation .

特性

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O5S/c1-2-7-37(35)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(36-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+,37?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFXDCXSENDSIK-LJCGIFJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

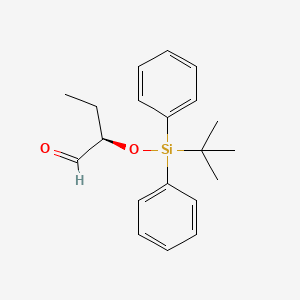

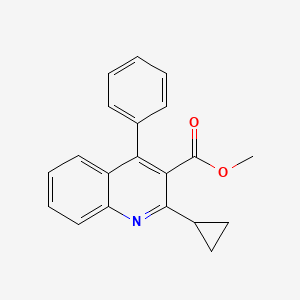

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

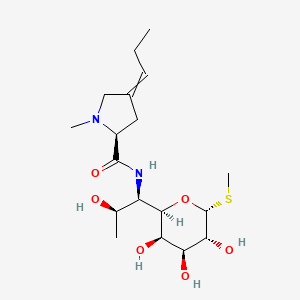

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

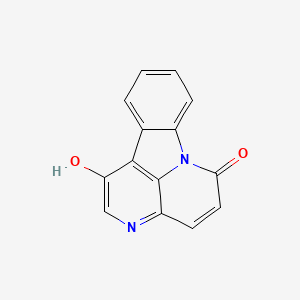

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)